(1,1-Dioxothian-3-yl)methanesulfonyl chloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of organosulfur chemistry, particularly the study of sulfonyl chlorides as synthetic intermediates. The foundational work on methanesulfonyl chloride, first systematically studied in the early-to-mid 20th century, established the importance of sulfonyl chlorides as highly reactive electrophilic species. Methanesulfonyl chloride itself was initially produced through radical reactions between methane and sulfuryl chloride, and later through more refined methods involving chlorination of methanesulfonic acid with thionyl chloride or phosgene.

The specific compound this compound represents a more recent advancement in this field, arising from systematic efforts to develop structurally constrained sulfonyl chloride derivatives. The synthesis of this compound typically involves the reaction of thian-3-ylmethanol with chlorosulfonic acid under controlled conditions, conducted in an inert atmosphere to prevent unwanted side reactions. This synthetic approach reflects the evolution of organosulfur chemistry toward more sophisticated structural modifications that combine ring systems with reactive functional groups.

The historical significance of this compound lies in its representation of the systematic exploration of cyclic organosulfur compounds. While early sulfonyl chloride research focused primarily on simple aliphatic and aromatic derivatives, the development of compounds like this compound demonstrates the progression toward more complex, structurally defined molecules that offer enhanced selectivity and specific reactivity patterns.

Significance in Organosulfur Chemistry

This compound occupies a unique position within organosulfur chemistry due to its distinctive structural features and reactivity profile. The compound belongs to the broader class of sulfonyl chlorides, which are characterized by their highly electrophilic nature and their ability to function as sources of the sulfonyl cation equivalent. The presence of the thian ring system with its 1,1-dioxo configuration introduces significant structural rigidity and electronic effects that distinguish this compound from simpler sulfonyl chlorides.

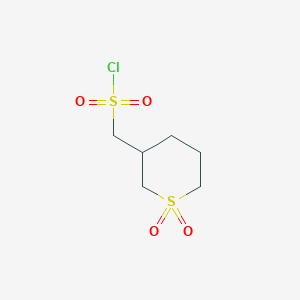

The structural significance of this compound is evident in its molecular architecture, which combines a six-membered sulfur-containing ring with oxidized sulfur centers. The canonical SMILES representation C1CC(CS(=O)(=O)C1)CS(=O)(=O)Cl illustrates the spatial arrangement of functional groups within the molecule. This configuration creates a unique electronic environment where the electron-withdrawing effects of the sulfone groups influence the reactivity of the sulfonyl chloride moiety.

From a synthetic chemistry perspective, this compound demonstrates remarkable versatility in chemical transformations. The compound undergoes various types of reactions including nucleophilic substitution reactions, where the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols. These reactions are fundamental to the preparation of sulfonamide derivatives, which represent one of the most important classes of bioactive compounds in medicinal chemistry.

| Reaction Type | Nucleophile Examples | Product Class | Typical Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Primary amines | Sulfonamides | Room temperature, base present |

| Nucleophilic Substitution | Secondary amines | N-substituted sulfonamides | Controlled temperature |

| Nucleophilic Substitution | Alcohols | Sulfonate esters | Base catalyzed |

| Nucleophilic Substitution | Thiols | Sulfonothioates | Mild conditions |

The compound's significance extends to its role in the development of advanced materials and pharmaceutical intermediates. The rigid thian ring structure provides conformational constraints that can enhance binding specificity in biological systems, while the sulfonyl chloride functionality offers a convenient handle for further chemical elaboration.

Current Research Trends and Knowledge Gaps

Contemporary research involving this compound reflects several emerging trends in organosulfur chemistry and synthetic methodology development. Recent advances in sulfonyl chloride synthesis have focused on developing more environmentally benign and operationally simple procedures. The Sandmeyer-type chlorosulfonylation methodology using DABCO-bis(sulfur dioxide) as a stable sulfur dioxide surrogate represents one such advancement, although this specific approach has been primarily applied to aromatic systems.

Current research trends indicate growing interest in photocatalytic methods for sulfonyl chloride synthesis. Recent studies have demonstrated chromoselective photocatalysis using carbon nitride materials for the oxidative chlorination of thiobenzenes, resulting in selective formation of sulfonyl chlorides under specific wavelength conditions. These methodologies suggest potential applications for the synthesis of complex sulfonyl chlorides like this compound through more sustainable approaches.

The biological activity assessment of sulfonyl chloride derivatives has emerged as a significant research focus. Studies have explored the antimicrobial and antitumor properties of sulfonamide derivatives synthesized from related sulfonyl chlorides. Research findings indicate that derivatives of sulfonamides exhibit significant antimicrobial activity against various pathogens, with the structural features of the parent sulfonyl chloride influencing the biological activity profile.

| Research Area | Current Focus | Knowledge Gaps | Future Directions |

|---|---|---|---|

| Synthetic Methodology | Green chemistry approaches | Scalability of photocatalytic methods | Industrial implementation |

| Biological Applications | Antimicrobial activity | Structure-activity relationships | Targeted drug design |

| Materials Science | Polymer modifications | Long-term stability | Advanced functional materials |

| Catalysis | Homogeneous catalysis | Heterogeneous applications | Sustainable processes |

Significant knowledge gaps remain in several areas of research related to this compound. The complete elucidation of structure-activity relationships for biological applications requires more comprehensive studies. Additionally, the development of more efficient and selective synthetic routes for complex thian-containing sulfonyl chlorides represents an ongoing challenge. The potential applications in heterogeneous catalysis and advanced materials synthesis remain largely unexplored, presenting opportunities for future research directions.

Properties

IUPAC Name |

(1,1-dioxothian-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-2-1-3-12(8,9)4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCXKYPIMGONDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The principal synthetic approach to (1,1-Dioxothian-3-yl)methanesulfonyl chloride involves the chlorosulfonylation of a thian-3-yl precursor, typically starting from thian-3-ylmethanol or related intermediates. The key steps include:

- Oxidation of the thian ring to introduce the 1,1-dioxo functionality (sulfonyl groups on sulfur).

- Introduction of the sulfonyl chloride group via reaction with chlorosulfonic acid or other chlorinating agents under controlled conditions.

- Purification by distillation or recrystallization to achieve high purity.

This method ensures the selective formation of the sulfonyl chloride on the methanesulfonyl side chain attached to the dioxothian ring.

Detailed Preparation Procedure

Starting Material: Thian-3-ylmethanol (or thian-3-ylmethanesulfonyl intermediate)

- Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)

- Oxidizing agents (e.g., hydrogen peroxide or sodium hypochlorite) for ring oxidation

- Inert atmosphere (nitrogen or argon) to prevent side reactions

- Reaction temperature: 0–50 °C, carefully controlled to avoid decomposition

- Solvent: Often carried out neat or in inert solvents such as dichloromethane or chloroform

- Reaction time: Several hours depending on scale and conditions

Oxidation of thian ring: The thian-3-ylmethanol is oxidized to the corresponding 1,1-dioxothian-3-ylmethanol using hydrogen peroxide or sodium hypochlorite under mild conditions.

Chlorosulfonylation: The oxidized intermediate is reacted with chlorosulfonic acid, which converts the hydroxyl group into the methanesulfonyl chloride group. This step is performed under an inert atmosphere to minimize hydrolysis and side reactions.

Purification: The crude product is purified by vacuum distillation or recrystallization from appropriate solvents to isolate this compound as a pure compound.

Industrial Scale Production

Industrial synthesis adapts the laboratory method with process intensification techniques such as continuous flow reactors to improve yield, safety, and reproducibility. Key points include:

- Continuous flow oxidation and chlorosulfonylation: Allowing precise control of temperature, stoichiometry, and reaction time.

- Use of automated dosing systems for reagents to maintain steady-state conditions.

- In-line purification steps to separate and recycle by-products and unreacted materials.

These advances facilitate large-scale production with consistent quality and reduced environmental impact.

Comparative Table of Preparation Methods

| Method Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting material | Thian-3-ylmethanol | Same, with higher purity |

| Oxidation agent | Hydrogen peroxide or sodium hypochlorite | Same, with controlled feed rates |

| Chlorinating agent | Chlorosulfonic acid | Chlorosulfonic acid or sulfuryl chloride |

| Atmosphere | Inert (N2 or Ar) | Inert, with closed system |

| Reaction temperature | 0–50 °C | Precisely controlled, often elevated |

| Reaction time | Several hours | Optimized for continuous flow |

| Purification | Distillation or recrystallization | Continuous separation and drying |

| Yield | Moderate to high | High, with process optimization |

Research Findings and Notes

The sulfonyl chloride group is highly electrophilic, making the compound reactive toward nucleophiles, which is exploited in organic synthesis and medicinal chemistry.

Oxidation of the thian ring to the dioxo form is critical for the compound’s stability and reactivity; incomplete oxidation leads to side products.

Chlorosulfonic acid is preferred for introducing the sulfonyl chloride group due to its dual chlorinating and sulfonating ability, but reaction conditions must be carefully controlled to avoid hydrolysis.

Continuous flow methods have been shown to enhance safety by minimizing the handling of corrosive reagents and controlling exothermic reactions more effectively.

The compound's synthesis is related to methods used for methane sulfonyl chloride, where simultaneous hydrolysis and chlorination of mercaptans are optimized for yield and purity, suggesting potential alternative synthetic pathways for sulfonyl chlorides with sulfur heterocycles.

Chemical Reactions Analysis

(1,1-Dioxothian-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile such as an amine or alcohol. Common reagents for these reactions include primary and secondary amines, alcohols, and thiols.

Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates under specific conditions. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used in these reactions.

Reduction Reactions: Reduction of this compound can lead to the formation of thian-3-ylmethanesulfonic acid or other reduced derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various sulfonyl derivatives and substituted thian-3-yl compounds.

Scientific Research Applications

Chemical Properties and Structure

(1,1-Dioxothian-3-yl)methanesulfonyl chloride features a thian structure with two oxo groups and a methanesulfonyl chloride functional group. Its molecular formula is C₅H₇ClO₄S, with a molecular weight of approximately 232.71 g/mol. The presence of the thian moiety enhances its reactivity, making it suitable for diverse chemical transformations.

Organic Synthesis

This compound is primarily utilized as a reagent for introducing sulfonyl groups into organic molecules. This capability facilitates the synthesis of complex compounds through various reactions:

- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

- Oxidation Reactions : It can be oxidized to form sulfonic acids or sulfonates using agents like hydrogen peroxide.

- Reduction Reactions : Reduction leads to the formation of thian-3-ylmethanesulfonic acid or other derivatives using lithium aluminum hydride or sodium borohydride.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in synthesizing sulfonamide-based drugs. Its ability to modify biological molecules makes it valuable for developing pharmaceuticals targeting various diseases. Notable applications include:

- Drug Development : Utilized in creating new therapeutic agents with improved efficacy.

- Biological Interaction Studies : Investigated for its effects on enzyme activity and interactions with cellular components.

Material Science

The compound is employed in material science for preparing advanced materials such as polymers and coatings. Its reactivity allows for the modification of surface properties, enhancing material performance in various applications.

Environmental Research

Research into environmental applications includes studying this compound's potential in pollutant degradation processes. Its chemical properties may facilitate the breakdown of harmful substances in environmental remediation efforts.

Case Study 1: Drug Development

A study focused on synthesizing novel sulfonamide derivatives utilizing this compound demonstrated its effectiveness in producing compounds with enhanced biological activity against bacterial strains. The results indicated improved potency compared to existing drugs.

Case Study 2: Environmental Remediation

Research investigating the compound's role in degrading environmental pollutants showed promising results. Experiments revealed that it could effectively break down certain organic contaminants under specific conditions, suggesting potential for use in cleanup efforts.

Mechanism of Action

The mechanism of action of (1,1-Dioxothian-3-yl)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(1,1-Dioxo-1λ⁶-thiolan-3-yl)methanesulfonyl chloride

- CAS: Not explicitly listed (see for a related compound).

- Molecular Formula : C₅H₉ClO₄S₂ .

- Key Differences : Features a five-membered thiolan ring instead of a six-membered thiane ring. The reduced ring size may alter steric effects and reactivity.

(1,3-Dioxan-5-yl)methanesulfonyl chloride

- CAS : 1989671-23-9 .

- Molecular Formula : C₅H₉ClO₄S.

- Key Differences : Contains a 1,3-dioxane ring, replacing the sulfone group with an ether oxygen. This structural variation reduces electrophilicity compared to sulfonyl chlorides.

Methanesulfonyl Chloride (MsCl)

Physical and Chemical Properties

Notes:

- The cyclic sulfone in this compound likely enhances thermal stability compared to MsCl but reduces volatility due to increased molecular weight .

- The 1,3-dioxane derivative exhibits lower electrophilicity, making it less reactive in sulfonylation reactions .

Methanesulfonyl Chloride

- Reactivity : Rapid hydrolysis in water to form methanesulfonic acid and HCl .

- Applications : Used in sulfonylation reactions, pharmaceuticals (e.g., mesylate prodrugs), and agrochemical synthesis .

This compound

- Reactivity : The sulfone ring may stabilize the molecule against hydrolysis compared to MsCl, but the sulfonyl chloride group retains electrophilicity .

- Applications: Potential use in specialized organic syntheses, particularly where steric bulk or controlled reactivity is required.

(1,3-Dioxan-5-yl)methanesulfonyl Chloride

- Reactivity : The ether ring reduces susceptibility to nucleophilic attack, making it less reactive than MsCl .

Biological Activity

(1,1-Dioxothian-3-yl)methanesulfonyl chloride is a sulfonyl chloride compound with the molecular formula and a molecular weight of approximately 232.71 g/mol. This compound is characterized by its unique thian structure, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound primarily stems from its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack from biological molecules such as amino acids and proteins. This interaction can lead to the formation of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and antitumor properties.

Applications in Medicinal Chemistry

This compound has shown promise in the synthesis of sulfonamide-based drugs, which play critical roles in treating bacterial infections and other diseases. The introduction of the thian moiety may enhance the pharmacological properties of these drugs, potentially improving their efficacy and selectivity.

Research Findings

Recent studies have explored the potential of this compound in various biological contexts:

- Antimicrobial Activity : Research indicates that derivatives of sulfonamides exhibit significant antimicrobial activity against a range of pathogens. The thian structure may contribute to this activity by enhancing binding affinity to bacterial enzymes.

- Antitumor Properties : Some studies have suggested that compounds with sulfonamide groups can inhibit tumor growth by interfering with cell proliferation pathways. The specific effects of this compound on cancer cell lines remain an area for further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₅H₉ClO₄S₂ | Contains a thian structure; potential for enhanced reactivity |

| Methanesulfonyl chloride | CH₃SO₂Cl | Simpler structure; widely used as a reagent |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Aromatic structure; used in various organic syntheses |

Synthetic Routes

The synthesis of this compound typically involves the reaction of thian-3-ylmethanol with chlorosulfonic acid under controlled conditions. This method ensures high purity and yield, essential for subsequent biological evaluations.

Chemical Reactions

This compound can undergo several types of reactions:

- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

- Oxidation : Under specific conditions, it can be oxidized to form sulfonic acids or sulfonates.

- Reduction : Reduction processes can yield thian-3-ylmethanesulfonic acid or other derivatives.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of several sulfonamide derivatives synthesized from this compound against common bacterial strains. Results indicated that certain derivatives exhibited potent inhibitory effects comparable to established antibiotics, suggesting potential for new therapeutic agents.

Case Study 2: Antitumor Activity Exploration

Another investigation focused on the antitumor properties of compounds derived from this sulfonyl chloride. In vitro assays demonstrated that some derivatives significantly inhibited the growth of cancer cell lines, indicating their potential as anticancer agents.

Q & A

Q. What are the critical safety protocols for handling (1,1-Dioxothian-3-yl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer : Due to its acute toxicity (oral, dermal, and inhalation) and corrosive properties, strict safety measures are required:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), full-face shields, and lab coats. Use respiratory protection (e.g., organic vapor respirators) in poorly ventilated areas .

- Engineering Controls : Perform reactions in fume hoods with local exhaust ventilation to minimize vapor exposure .

- First Aid : Immediate flushing with water for eye/skin contact (≥15 minutes) and prompt medical attention for inhalation or ingestion .

- Waste Disposal : Collect residues in corrosion-resistant containers and dispose via approved hazardous waste facilities .

Q. How is this compound synthesized, and what are the key reaction intermediates?

- Methodological Answer : A common synthetic route involves the reaction of thiourea derivatives with methanesulfonyl chloride under controlled conditions. For example:

- Step 1 : Formation of an intermediate sulfonamide via nucleophilic substitution with amines (e.g., benzylamine) .

- Step 2 : Chlorination using reagents like N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) to yield the sulfonyl chloride .

- Optimization : Pyridine is often used as a catalyst to neutralize HCl byproducts and improve yields .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming structural integrity. Key signals include sulfonyl chloride protons (~δ 4.4–4.8 ppm) and aromatic protons (δ 7.2–7.4 ppm) in substituted derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Confirm S=O stretches (~1350–1160 cm) and C-Cl bonds (~750 cm) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproducts be resolved in sulfonamide synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and identify side reactions (e.g., hydrolysis to sulfonic acids) .

- Purification Strategies : Employ column chromatography with gradients of ethyl acetate/hexane to separate sulfonamides from unreacted starting materials .

- Controlled Hydrolysis Studies : Compare reaction outcomes under anhydrous vs. humid conditions to assess moisture sensitivity .

Q. What mechanisms underlie the acute toxicity of this compound, and how can they be mitigated in experimental designs?

- Methodological Answer :

- Toxicity Pathways : Inhalation exposure primarily affects the respiratory tract and nervous system due to slow hydrolysis, releasing corrosive HCl and SO gases .

- In Vivo Mitigation : Use sealed reaction systems and real-time gas sensors (e.g., for HCl) to monitor exposure .

- Alternatives : Explore less toxic sulfonylating agents (e.g., polymer-supported reagents) for large-scale reactions .

Q. How does the environmental persistence of this compound impact its use in green chemistry?

- Methodological Answer :

- Biodegradability : Low estimated bioconcentration factor (BCF = 1.9) suggests moderate aquatic toxicity but high soil mobility (Koc = 6.1) .

- Waste Treatment : Hydrolyze residues with alkaline solutions (e.g., NaOH) to convert sulfonyl chlorides into less reactive sulfonates .

- Green Metrics : Calculate E-factors and atom economy to compare with alternative reagents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for derivatives?

- Methodological Answer :

- Purity Verification : Re-crystallize compounds using solvents like dichloromethane/hexane and re-analyze via DSC for accurate melting points .

- Spectral Reproducibility : Cross-validate NMR data with computational tools (e.g., DFT simulations) to resolve shifts caused by solvent or concentration effects .

- Batch Variability : Test multiple synthetic batches to identify impurities (e.g., unreacted starting materials) via HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.